molecular formula C16H19F3N4O2 B6463454 2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2640968-20-1

2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6463454
CAS RN: 2640968-20-1
M. Wt: 356.34 g/mol
InChI Key: OIMNJTAPQPYRJS-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . It’s a colorless volatile liquid that darkens readily upon exposure to air, and is usually distilled in the presence of a small amount of paraffin . Pyrrole is used as a building block in the synthesis of many complex organic compounds, including many pharmaceuticals .


Synthesis Analysis

There are several methods to synthesize pyrrole derivatives, such as the Paal–Knorr Synthesis, which involves the condensation of a 1,4-diketone with an excess of ammonia or a primary amine . The Van Leusen Pyrrole Synthesis allows the conversion of a tosylmethyl isocyanide (TosMIC) and a compound containing an electron-withdrawing group to a pyrrole .


Molecular Structure Analysis

The pyrrole ring provides a site for increased chemical reactivity, and the ability to form various substituted derivatives, making it a useful component in many pharmaceuticals .


Chemical Reactions Analysis

Pyrrole is known to undergo various reactions, especially electrophilic substitution, due to the electron-rich nature of the pyrrole ring .


Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature with a strong, characteristic odor. It’s slightly soluble in water but dissolves well in most organic solvents .

Mechanism of Action

The mechanism of action of pyrrole-containing drugs varies widely, as these drugs have a broad range of targets. For example, some pyrrole-containing compounds have been found to inhibit certain enzymes, showing potential as therapeutic agents .

Safety and Hazards

As with any chemical, safety precautions must be taken when handling pyrrole. It’s flammable and can form explosive mixtures with air. Ingestion or inhalation can be harmful and contact can cause burns .

Future Directions

Given the wide range of biological activities exhibited by pyrrole-containing compounds, there’s significant interest in developing new synthetic methods and exploring further therapeutic applications .

properties

IUPAC Name

2-[5-(3,3-difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-8-12(17)13(24)21-15(20-8)23-6-10-4-22(5-11(10)7-23)14(25)9-2-16(18,19)3-9/h9-11H,2-7H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMNJTAPQPYRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C(=O)C4CC(C4)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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